molecular formula C20H25N3O2 B5770664 N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5770664
M. Wt: 339.4 g/mol
InChI Key: WEOSRTIRRQOCIY-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C20H25N3O2. It is known for its potential therapeutic applications and is often studied in the context of medicinal chemistry. The compound features a piperazine ring substituted with a methoxyphenyl group and a benzyl group, making it a versatile molecule for various chemical reactions and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-(4-methoxyphenyl)piperazine with benzyl chloroacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its methoxyphenyl and benzyl groups contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-7-18(8-10-19)23-13-11-22(12-14-23)16-20(24)21-15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOSRTIRRQOCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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